Sucrose octaisobutyrate

Description

Historical Context of Sucrose (B13894) Ester Derivatives in Academic Inquiry

The exploration of sucrose esters in scientific research dates back to the late 19th and early 20th centuries. Initial investigations into sucrose derivatives were driven by the desire to modify the properties of sucrose, a readily available and inexpensive natural product. umn.eduwikipedia.org The first mention of a sucrose ester was in 1880 with the preparation of sucrose octaacetate. wikipedia.org

The concept of producing sucrose esters on a larger scale for industrial applications gained traction in the mid-20th century. umn.edu A significant push came in 1952 from the Sugar Research Foundation, which sought to create detergents by attaching a "fat tail" (a lipophilic fatty acid) to the hydrophilic sucrose molecule. umn.edu This led to the development of processes for synthesizing sucrose esters by interesterifying sucrose with methyl esters of fatty acids. umn.edu

As research progressed, it became clear that the degree of esterification played a crucial role in determining the properties of the resulting sucrose ester. umn.edu Increasing the number of ester groups transformed the initially water-soluble and hydrophilic sucrose into a more fat-like and lipophilic compound. umn.edu This understanding paved the way for the development of a wide range of sucrose esters with varying properties for diverse applications. umn.eduwikipedia.org

Academic Significance of Highly Esterified Sucrose Derivatives in Modern Research Paradigms

Highly esterified sucrose derivatives, such as sucrose octaisobutyrate, hold considerable significance in contemporary research due to their unique combination of properties. These derivatives are characterized by a rigid sucrose core with multiple ester arms extending from it. ndsuresearchfoundation.org This structure imparts valuable characteristics for a variety of applications in polymer chemistry, materials science, and beyond.

The high degree of esterification in molecules like SOIB leads to a significant increase in lipophilicity and a corresponding decrease in water solubility. umn.edu This property is fundamental to their use in non-aqueous systems. For instance, in the field of coatings and adhesives, these derivatives can act as plasticizers and film-formers. atamanchemicals.comwikipedia.org Research has shown that the addition of sucrose esters can increase the hardness of films, improve flow properties, and enhance adhesion and gloss. atamanchemicals.com

Furthermore, the well-defined, compact structure of highly esterified sucrose derivatives contributes to properties like hardness and high modulus in polymers. ndsuresearchfoundation.org Scientists have explored the use of epoxidized sucrose esters of fatty acids as versatile starting materials for creating a wide range of polymers, including thermosets and polyurethanes. ndsuresearchfoundation.org These bio-based materials are of particular interest as they offer a renewable alternative to petroleum-based products. ndsuresearchfoundation.orgsci-hub.se The ability to tailor the properties of the final material by selecting different fatty acids for esterification adds to their versatility. umn.edu

Recent research has also delved into the use of sucrose acetate (B1210297) isobutyrate (SAIB), of which SOIB is a key component, in advanced applications like in situ forming systems for sustained drug release and in the development of scaffolds for tissue engineering. researchgate.netgoogle.comresearchgate.net The biocompatibility and biodegradability of these sugar-based esters make them attractive candidates for biomedical applications. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₄H₇₀O₁₉ |

| Molar Mass | 903.0 g/mol nih.gov |

| Appearance | Not explicitly stated for pure SOIB, but related SAIB is a pale, clear liquid. atamanchemicals.comnih.gov |

| Solubility | Insoluble in water, soluble in organic solvents. google.com |

Research Findings on Sucrose Ester Derivatives

| Research Area | Key Findings |

| Polymer Science | Highly esterified sucrose esters can be used to create bio-based polymers with high modulus and hardness. ndsuresearchfoundation.org They can act as plasticizers in coatings and films. atamanchemicals.combiointerfaceresearch.com |

| Material Science | Sucrose esters are used in the production of adhesives and coatings, improving properties like adhesion and gloss. atamanchemicals.com They have been investigated for creating scaffolds in tissue engineering. google.comresearchgate.net |

| Surfactant Chemistry | The degree of esterification controls the hydrophilic-lipophilic balance (HLB), allowing for the creation of a wide range of emulsifiers. wikipedia.orgmdpi.com |

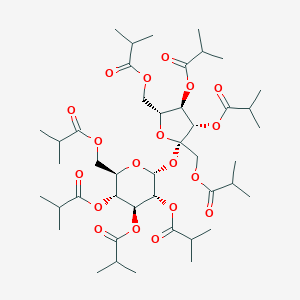

Structure

2D Structure

Properties

CAS No. |

102787-19-9 |

|---|---|

Molecular Formula |

C44H70O19 |

Molecular Weight |

903 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-methylpropanoyloxy)-2,5-bis(2-methylpropanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C44H70O19/c1-20(2)35(45)53-17-28-30(57-38(48)23(7)8)32(59-40(50)25(11)12)33(60-41(51)26(13)14)43(56-28)63-44(19-55-37(47)22(5)6)34(61-42(52)27(15)16)31(58-39(49)24(9)10)29(62-44)18-54-36(46)21(3)4/h20-34,43H,17-19H2,1-16H3/t28-,29-,30-,31-,32+,33-,34+,43-,44+/m1/s1 |

InChI Key |

QSOGLNCCKWUXRN-CIGKAFDASA-N |

SMILES |

CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |

Other CAS No. |

102787-19-9 |

Synonyms |

sucrose octa-isobutyrate sucrose octaisobutyrate |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Reaction Dynamics of Sucrose Octaisobutyrate

Controlled Esterification Processes: Mechanistic Understanding and Optimization Strategies

The production of sucrose (B13894) esters like sucrose octaisobutyrate is typically achieved through controlled esterification or transesterification reactions. rsc.orgfrontiersin.org These processes are challenging due to the disparate properties of the reactants; sucrose is a polar, hydrophilic solid, while the acylating agents are often non-polar and hydrophobic. ekb.eg Overcoming this immiscibility is key to achieving high yields and desired product profiles. oup.comunal.edu.co

A primary method for synthesizing this compound is the direct esterification of sucrose with isobutyric anhydride (B1165640). atamanchemicals.comatamanchemicals.com This reaction involves treating sucrose with an excess of isobutyric anhydride, often in the presence of a catalyst, to drive the reaction towards the fully substituted product. google.com

Solvent-free synthesis is a particularly notable approach, reducing environmental impact and simplifying the purification process. In one such method, powdered sucrose is mixed directly with molten isobutyric anhydride and a catalyst. The reaction is heated, typically to between 80°C and 130°C, for a period of 0.5 to 3 hours. google.com This creates a homogeneous reaction environment. Post-reaction, the mixture can be decolorized with activated carbon, and unreacted anhydride is recovered via vacuum distillation. google.com Yields for this type of process are reported to be high, often in the range of 85-95%. google.com

The table below summarizes typical conditions for this reaction.

| Parameter | Value/Type | Source(s) |

| Reactants | Sucrose, Isobutyric Anhydride | atamanchemicals.comgoogle.com |

| Catalyst | Organic base salts (e.g., Sodium acetate (B1210297), Potassium isobutyrate) | google.com |

| Temperature | 80 - 130°C (optimally 95 - 120°C) | google.com |

| Reaction Time | 0.5 - 3.0 hours (optimally 1.0 - 2.5 hours) | google.com |

| System | Solvent-free | google.com |

| Reported Yield | 85 - 95% | google.com |

The choice of catalyst is critical in sucrose esterification, influencing reaction rate, yield, and selectivity. Both chemical and enzymatic catalysts are employed.

Chemical Catalysis: Base catalysts are commonly used for transesterification reactions to produce sucrose esters. oup.com Catalysts such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective, particularly in solvent-free systems or in high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). oup.comresearchgate.netysu.am The use of basic catalysts requires anhydrous (water-free) conditions, as the presence of water can lead to the saponification (hydrolysis) of the desired ester product. sci-hub.se In some processes, organic base salts like sodium acetate or potassium isobutyrate are used, especially in reactions with anhydrides. google.com Acid catalysts are generally avoided for direct esterification because the acidic conditions tend to cause the inversion of sucrose, breaking it down into glucose and fructose (B13574). rsc.orgsci-hub.se

Enzymatic Catalysis: Enzymatic synthesis represents a "green" alternative to chemical methods. ufpb.br Lipases, such as those from Candida antarctica, are often used as biocatalysts. e3s-conferences.org These reactions can be performed at lower temperatures (e.g., 30-70°C) compared to chemical methods and can sometimes proceed without a solvent. e3s-conferences.org Enzymatic processes can shorten the purification steps. e3s-conferences.org However, a major challenge is the low solubility of sucrose in most organic solvents where lipases are active. ufpb.br The careful control and removal of water produced during the reaction is also necessary to achieve high conversion rates. ufpb.br

Investigation of Reaction Kinetics and Regioselectivity in Sucrose Esterification

The sucrose molecule contains eight hydroxyl (-OH) groups with varying degrees of reactivity. This structural complexity means that esterification does not occur uniformly at all positions, leading to a mixture of isomers, especially in partially substituted products. rsc.org

The reactivity of sucrose's hydroxyl groups is not simply a matter of primary versus secondary alcohols. academie-sciences.fr Intramolecular hydrogen bonds and proximity to the anomeric carbons significantly influence their nucleophilicity. academie-sciences.fr The eight hydroxyl groups are located at positions 2, 3, 4, and 6 on the glucose unit and 1', 3', 4', and 6' on the fructose unit.

OH-6' > OH-6 > OH-1' > OH-3 > OH-4 > OH-2 > OH-4' > OH-3' rsc.org

The relative reactivity, normalized to the most reactive group (OH-6'), is presented in the table below.

| Hydroxyl Group Position | Relative Reactivity | Type | Source |

| 6' | 1.00 | Primary | rsc.org |

| 6 | 0.84 | Primary | rsc.org |

| 1' | 0.31 | Primary | rsc.org |

| 3 | 0.25 | Secondary | rsc.org |

| 4 | 0.23 | Secondary | rsc.org |

| 2 | 0.13 | Secondary | rsc.org |

| 4' | 0.11 | Secondary | rsc.org |

| 3' | 0.09 | Secondary | rsc.org |

This inherent difference in reactivity is crucial for controlling the synthesis of specific sucrose ester isomers. For instance, certain hydroxyl groups, like OH-2 and OH-1', are involved in intramolecular hydrogen bonds that affect their accessibility and reactivity. academie-sciences.fr Ether and hydroxyl groups are generally more accessible for hydrogen bonding than ether oxygen atoms within the sucrose structure. acs.orgdiva-portal.org

The distribution of ester groups among the available hydroxyl positions (regioselectivity) is highly dependent on the reaction conditions. academie-sciences.fr Factors such as the solvent, catalyst, and temperature can alter the nucleophilic behavior of the sucrose molecule, leading to different isomeric products. academie-sciences.frresearchgate.net

For example, in acylation reactions using vinyl laurate in DMF, the 2-O-lauroyl sucrose was found to be the most abundant monoester regioisomer. researchgate.net The choice of base catalyst can also significantly influence the outcome. sci-hub.se While strong bases like NaOH and KOH are effective, they can promote saponification in the presence of water. Milder bases like potassium carbonate are often more suitable for achieving controlled esterification. sci-hub.se

Acyl migration is another important factor affecting the final isomeric distribution. researchgate.net Under certain conditions, an acyl group can move from one hydroxyl position to another, further complicating the product mixture. This migration can be catalyzed by enzymes or influenced by the reaction environment. researchgate.net Therefore, the final isomeric profile of a sucrose ester product is the result of a complex interplay between initial enzymatic or chemical reactivity and any subsequent acyl migration. researchgate.net

Sustainable and "Green" Chemistry Routes for this compound Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally friendly methods for synthesizing sucrose esters. rsc.orgunl.pt These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources and catalysts.

Key "green" strategies include:

Solvent-Free Synthesis: As previously mentioned, conducting the reaction without a solvent is a major advancement. google.com Transesterification of sucrose with fatty acid methyl esters can be performed in a solvent-free system, often using a base catalyst like potassium carbonate. ekb.eg To overcome the immiscibility of the solid sucrose and liquid ester, emulsifying agents (including a small amount of the final sucrose ester product) can be added to create a homogeneous paste, which significantly improves reaction rates. unal.edu.coassemblingsugars.fr This avoids the use of high-boiling, toxic solvents like DMF and DMSO, which are difficult to remove from the final product. oup.comsci-hub.se

Enzymatic Catalysis: The use of enzymes, particularly lipases, offers a highly selective and mild alternative to chemical catalysis. ufpb.bre3s-conferences.org This method avoids harsh reaction conditions and the formation of toxic by-products. ufpb.br Researchers are actively developing more efficient enzymatic processes, for example, by using "directed evolution" to engineer enzymes with improved performance for sugar synthesis. unl.pt

Ultrasound-Assisted Synthesis: The application of ultrasound irradiation has been shown to be an energy-efficient method for promoting the esterification of sucrose. fkit.hr In the synthesis of sucrose octaacetate, using ultrasound allowed the reaction to proceed at a lower temperature and for a shorter duration compared to conventional heating, while achieving a higher yield. fkit.hr This technique demonstrates potential for reducing the energy consumption of the synthesis process.

Ultrasound-Assisted Esterification Techniques

Ultrasound-assisted synthesis has emerged as a promising "green" chemistry approach for the esterification of sucrose. biointerfaceresearch.com The application of ultrasonic energy accelerates the reaction through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hotspots of intense temperature and pressure, which enhances mass transfer and increases the reaction rate. biointerfaceresearch.comfkit.hr

Research into the ultrasound-assisted transesterification of sucrose with various fatty acid esters has demonstrated significant advantages over conventional heating methods. These benefits include markedly reduced reaction times, lower energy consumption, and often higher product yields. biointerfaceresearch.combiointerfaceresearch.com For instance, the synthesis of sucrose laurate saw a dramatic decrease in reaction time from 120 minutes with conventional heating to just 15 minutes under ultrasonic irradiation, with the reaction proceeding at room temperature instead of 67-70°C. biointerfaceresearch.com

While specific studies focusing exclusively on the ultrasound-assisted synthesis of this compound are not widely published, research on analogous sucrose esters provides valuable insights into the reaction dynamics and optimal conditions. These studies consistently show that parameters such as temperature, catalyst type and concentration, and the molar ratio of reactants are critical for maximizing yield.

Detailed research findings on the synthesis of various sucrose esters using ultrasound are presented below:

| Sucrose Ester | Reactants | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Undecylenoyl Sucrose Esters | Sucrose, Methyl-10-undecenoate | 13 mol% K₂CO₃ | DMSO | 45°C, 2h, 45 kHz | 65% | researchgate.net |

| Sucrose Fatty Acid Monoesters | Sucrose, Fatty Acid Ethyl Ester | 13 mol% Anhydrous K₂CO₃ | Not specified | 70°C, 2h, 11 kPa | 73% | nih.gov |

| Sucrose Palmitate | Sucrose, Palmitic Acid Ester | Sodium Methylate | CH₃OH | Not specified | 85-95% | uctm.edu |

| Sucrose Octaacetate | Sucrose, Acetic Anhydride | Sodium Acetate | None (neat) | Boiling, 30 min, 45 kHz | 78% | fkit.hr |

The data indicates that potassium carbonate (K₂CO₃) and sodium methylate are effective catalysts in these reactions. researchgate.netuctm.edu The use of ultrasound not only accelerates the process but can also influence the selectivity of the reaction, in some cases favoring the formation of monoesters. biointerfaceresearch.comnih.gov The application of this technology to this compound synthesis holds the potential for similar improvements in efficiency and sustainability.

Solvent Selection and Recovery in Synthetic Protocols

The choice of solvent is a critical factor in the synthesis of sucrose esters, as it must effectively dissolve the polar sucrose and the nonpolar acylating agent. assemblingsugars.fr Historically, polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been widely used due to their excellent ability to co-solubilize the reactants. google.comdss.go.th However, concerns over their toxicity and the difficulty of their complete removal from the final product have driven research towards greener alternatives and solvent-free methodologies. assemblingsugars.frgoogle.com

The food and pharmaceutical applications of sucrose esters necessitate high purity and extremely low levels of residual solvents. google.com This has led to the development of solvent-free synthesis methods, which not only mitigate toxicity concerns but also simplify product purification and reduce environmental impact. assemblingsugars.frgoogle.com One such approach involves the direct reaction of sucrose with isobutyric and acetic anhydrides, using a catalyst like sodium acetate, at elevated temperatures (e.g., 110-140°C). google.comgoogle.com In these solventless systems, emulsifiers or contacting agents like alkaline or multivalent fatty acid soaps can be employed to improve the miscibility and dispersion of the solid sucrose in the liquid reactants, creating a homogeneous reaction melt. assemblingsugars.frredalyc.org

In syntheses where solvents are still employed, the recovery process is crucial for both economic and environmental reasons. The purification of sucrose esters often involves a series of extraction and washing steps using various solvents. For example, after a reaction in DMSO, the product mixture might be treated with n-hexane to remove unreacted starting materials, followed by extraction with a cyclohexane/1-butanol mixture and washing with water to remove residual DMSO and the catalyst. dss.go.th The selection of these auxiliary solvents is based on their miscibility properties and boiling points, which facilitate their subsequent removal by distillation.

The table below outlines solvents commonly mentioned in sucrose ester synthesis protocols and their relevant properties.

| Solvent | Role in Synthesis | Boiling Point (°C) | Key Considerations |

| N,N-Dimethylformamide (DMF) | Primary reaction solvent | 153 | Effective solvent, but has toxicity concerns. google.com |

| Dimethyl Sulfoxide (DMSO) | Primary reaction solvent | 189 | Good solvent for sucrose, but can be difficult to remove completely. dss.go.th |

| Propylene Glycol | Primary reaction solvent | 188.2 | Used in some transesterification processes. google.com |

| Methanol (B129727) | Reactant/Co-solvent | 64.7 | Used in transesterification with fatty acid methyl esters. biointerfaceresearch.com |

| n-Butanol | Extraction solvent | 117.7 | Used in purification to extract sucrose esters. biointerfaceresearch.comdss.go.th |

| n-Hexane | Purification solvent | 69 | Used to remove nonpolar impurities and unreacted acylating agents. dss.go.th |

| Cyclohexane | Extraction solvent | 80.7 | Used in combination with butanol for product extraction. dss.go.th |

| Water | Washing/Purification | 100 | Used to remove catalysts and water-soluble impurities. dss.go.thgoogle.com |

The trend in modern synthetic protocols for this compound and related esters is clearly moving away from traditional toxic solvents towards solvent-free systems or the use of greener, more easily recoverable solvents to enhance the safety and sustainability of the manufacturing process. assemblingsugars.frgoogle.com

Advanced Analytical Characterization of Sucrose Octaisobutyrate

Chromatographic Techniques for Isomeric Mixture Resolution and Quantification

The inherent complexity of sucrose (B13894) octaisobutyrate, which exists as a mixture of isomers, necessitates the use of high-resolution chromatographic methods for its separation and quantification. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for this purpose.

Gas Chromatography-Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) for Complex Mixtures

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds like sucrose esters. When coupled with a flame ionization detector (FID), GC can effectively quantify the total amount of SOIB. In GC-FID analysis, the complex mixture of SOIB isomers often appears as numerous peaks in the chromatogram, and the total content is typically calculated as the sum of all these peak areas. nih.gov This approach has been validated for analyzing sucrose acetate (B1210297) isobutyrate (SAIB), a related compound, in various matrices. nih.gov For the analysis of sucrose esters, derivatization is often necessary to increase volatility. ajrsp.com

For a more detailed analysis and identification of the individual components within the complex mixture, gas chromatography-mass spectrometry (GC-MS) is the method of choice. researchgate.netnih.gov While molecular ions of sucrose esters are often not observed under electron ionization (EI) conditions, the fragmentation patterns provide valuable structural information, allowing for the identification of different isomers. nih.gov GC-MS has been successfully used to identify a series of closely spaced SAIB components in complex samples. nih.gov The oven temperature program in GC-MS can be optimized to achieve good retention and resolution of the various ester components. nih.gov

Table 1: GC Parameters for Sucrose Ester Analysis

| Parameter | GC-FID | GC-MS |

| Column | Stainless steel, 1.5 m, 3.2 mm i.d. fao.org | Wide-bore column (0.53 mm x 15 m) researchgate.net |

| Injection Mode | Splitless researchgate.net | Splitless researchgate.net |

| Detector | Flame Ionization Detector (FID) nih.gov | Mass Spectrometer (MS) researchgate.net |

| Derivatization | Often required (e.g., acetylation, silylation) ajrsp.comresearchgate.net | May be required depending on volatility ajrsp.com |

This table is a representation of typical parameters and may vary based on the specific application and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Component Separation

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile and thermally labile compounds, making it highly suitable for the analysis of sucrose esters without the need for derivatization. jst.go.jptandfonline.com Reversed-phase HPLC, using a C18 column, is commonly employed to separate sucrose esters based on their degree of esterification and the nature of the fatty acid chains. tandfonline.comresearchgate.net

Gradient elution, where the mobile phase composition is changed during the analysis, is crucial for achieving a complete separation of the complex mixture of sucrose esters, from monoesters to fully substituted esters like octaesters. tandfonline.comtandfonline.com A common mobile phase combination is a gradient of methanol (B129727) and water. tandfonline.com The use of an evaporative light scattering detector (ELSD) is advantageous for detecting sucrose esters as they lack a strong UV chromophore. jst.go.jptandfonline.com HPLC coupled with ELSD can resolve different positional isomers within each fraction in a single run. tandfonline.com

Table 2: HPLC Conditions for Sucrose Ester Separation

| Parameter | Value/Description |

| Column | Reversed-phase C18-ODSA (150×4.6 mm, 5 µm) tandfonline.com |

| Mobile Phase | Gradient of methanol and water tandfonline.com |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Column Temperature | 40°C tandfonline.com |

| Detector | Evaporative Light Scattering Detector (ELSD) tandfonline.com |

| Injection Volume | 10 µL tandfonline.com |

This table presents a specific set of conditions and may be adapted for different separation goals.

Sample Preparation Methodologies: Liquid-Liquid Extraction and Solid-Phase Extraction

Effective sample preparation is critical for accurate and reliable analysis of sucrose octaisobutyrate. The choice of method depends on the sample matrix.

Liquid-Liquid Extraction (LLE) is a common technique used to isolate SOIB from liquid samples, such as beverages. nih.gov This method involves partitioning the analyte between two immiscible liquid phases. For the analysis of SAIB in soft drinks, a liquid-liquid extraction method demonstrated a high recovery rate of 107.8 ± 7.2%. nih.gov

Solid-Phase Extraction (SPE) is a highly selective and efficient method for sample clean-up and concentration prior to chromatographic analysis. sigmaaldrich.comchromatographyonline.com SPE utilizes a solid sorbent to retain either the analyte of interest or interfering components. sigmaaldrich.com For the analysis of sucrose esters, SPE with a C8 or silica (B1680970) gel solid-phase extraction column can be used to prepare mono-SuE and SAIB fractions. researchgate.net This technique is particularly useful for removing impurities from more complex samples. spectralabsci.com The selection of the appropriate SPE sorbent (nonpolar, polar, or ion-exchange) is crucial for successful extraction and depends on the properties of the analyte and the sample matrix. chromatographyonline.com

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the detailed structural characterization of this compound, providing insights into the arrangement of isobutyrate groups on the sucrose backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses for Positional Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. Both Proton (¹H) and Carbon-13 (¹³C) NMR are used to characterize this compound and its isomers.

¹H NMR provides information about the chemical environment of protons in the molecule. In the case of SOIB, the absence of hydroxyl peaks in the ¹H NMR spectrum confirms the complete esterification of the sucrose molecule. The chemical shifts and splitting patterns of the proton signals can help in determining the positions of the isobutyrate groups. magritek.com

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the SOIB molecule will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are sensitive to their local electronic environment, which is influenced by the attachment of the isobutyrate groups. By analyzing the ¹³C NMR spectrum, it is possible to differentiate between positional isomers. hmdb.cahmdb.ca Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can further aid in assigning the proton and carbon signals and establishing the connectivity within the molecule. hmdb.ca

Table 3: Representative NMR Data for Sucrose

| Nucleus | Chemical Shift (ppm) Range (in D₂O) |

| ¹H | 3.4 - 5.4 hmdb.cachemicalbook.com |

| ¹³C | 60 - 105 hmdb.ca |

Note: These are reference values for the parent sucrose molecule. The chemical shifts for this compound will be significantly different due to the presence of the isobutyrate ester groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy is primarily used to confirm the esterification of the sucrose hydroxyl groups.

The most characteristic feature in the IR spectrum of SOIB is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, which typically appears around 1740 cm⁻¹. The absence of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (O-H) stretching vibration, confirms the complete esterification of the sucrose molecule.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong absorption, indicates presence of ester groups |

| O-H (Hydroxyl) | 3200-3600 | Absence of a broad band confirms complete esterification |

This table highlights the key diagnostic peaks in the IR spectrum of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and characterization of this compound (SOIB). It provides precise data on the molecule's mass, confirming its identity, and offers insights into its structure through the analysis of fragmentation patterns.

Molecular Weight Confirmation

The primary use of mass spectrometry in the analysis of SOIB is the confirmation of its molecular weight. Due to the large and relatively fragile nature of the molecule, "soft" ionization techniques are often employed. Methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) are preferred over harsher methods like Electron Impact (EI) ionization. socratic.org Soft ionization minimizes fragmentation, allowing for the detection of the intact molecular ion or a related quasi-molecular ion (e.g., a protonated or sodiated adduct), which is essential for unambiguous molecular weight determination. socratic.orgumd.edu For example, ESI-MS analysis of sucrose esters frequently detects the molecules as sodium adducts ([M+Na]⁺). nih.gov

The theoretical molecular weight of this compound (C₄₄H₇₀O₁₉) can be precisely calculated and compared against the experimental data from high-resolution mass spectrometry (HRMS) for confirmation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₄H₇₀O₁₉ | nih.gov |

| Average Molecular Weight | 903.0 g/mol | nih.gov |

| Monoisotopic Mass | 902.45113000 Da | nih.gov |

Fragmentation Patterns

The fragmentation of SOIB would be expected to occur via two primary pathways:

Cleavage of the Glycosidic Bond: The bond linking the glucose and fructose (B13574) rings is a common point of cleavage in the mass spectrometry of disaccharides. nih.gov This would result in the separation of the two sugar rings, each with its attached isobutyrate ester groups.

Loss of Substituent Groups: Sequential or multiple losses of the isobutyrate groups from the sucrose backbone are expected. libretexts.org Cleavage can occur at the ester linkage, leading to the loss of isobutyric acid (C₄H₈O₂) or a related fragment.

Analysis of other complex sucrose esters using techniques like MALDI-TOF MS and GC-MS has shown that the fragmentation patterns are used to determine the number and type of acyl chains attached to the sucrose core. nih.govznaturforsch.com For SOIB, this would involve identifying fragment ions corresponding to the successive loss of its eight isobutyrate moieties.

| Fragmentation Event | Description | Expected Observation |

|---|---|---|

| Glycosidic Bond Cleavage | Breakage of the bond between the glucose and fructose units. | Ions corresponding to the fully esterified glucose and fructose moieties. |

| Loss of Isobutyrate Group | Cleavage of one of the eight ester groups. | A series of fragment ions with mass differences corresponding to the mass of an isobutyrate group (C₄H₇O). |

| Loss of Isobutyric Acid | Cleavage and rearrangement to lose a neutral isobutyric acid molecule. | A series of fragment ions with mass differences corresponding to the mass of isobutyric acid (C₄H₈O₂). |

X-ray Diffraction (XRD) and Electron Microscopy for Material Microstructure Analysis

X-ray Diffraction (XRD) and Electron Microscopy (typically Scanning Electron Microscopy, SEM) are powerful techniques for characterizing the solid-state properties and microstructure of materials like this compound, particularly when it is used in formulations such as scaffolds or delivery systems.

X-ray Diffraction (XRD)

XRD is the primary technique used to determine the degree of crystallinity in a material. researchgate.net It distinguishes between highly ordered crystalline structures, which produce sharp diffraction peaks, and disordered amorphous structures, which produce a broad, diffuse halo.

Electron Microscopy

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and microstructure of materials at a microscopic level. It provides direct images of features like porosity, particle shape, and surface texture.

In the context of materials science, SEM has been used to analyze the morphology of scaffolds and depots formulated with sucrose esters. For instance, SEM images of scaffolds incorporating sucrose acetate isobutyrate revealed an open and porous internal structure. Similarly, cryo-SEM imaging has been used to observe the highly porous interior of depots formed from related carbohydrate esters after injection. This porosity is a critical characteristic for applications such as tissue engineering and controlled-release drug delivery systems.

| Analytical Technique | Property Analyzed | Finding for this compound / Related Esters |

|---|---|---|

| X-ray Diffraction (XRD) | Crystallinity | Characterized as an amorphous (non-crystalline) material. Can decrease the crystallinity of composite formulations. |

| Scanning Electron Microscopy (SEM) | Microstructure & Morphology | Reveals a porous, open structure in scaffolds and depots. Used to determine pore size and distribution. |

Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₄₄H₇₀O₁₉ |

| Sucrose | C₁₂H₂₂O₁₁ |

| Sucrose acetate isobutyrate | C₄₀H₆₂O₁₉ (Approximate) |

| Isobutyric acid | C₄H₈O₂ |

| Glucose | C₆H₁₂O₆ |

| Fructose | C₆H₁₂O₆ |

Theoretical and Computational Chemistry Studies of Sucrose Octaisobutyrate

Molecular Modeling and Conformational Analysis of Sucrose (B13894) Esters

The three-dimensional structure and conformational flexibility of sucrose esters, including sucrose octaisobutyrate, are crucial determinants of their physical and chemical properties. Molecular modeling techniques provide powerful tools to investigate these aspects at an atomic level.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jocpr.comnorthwestern.edu It has been successfully applied to determine the molecular geometry and electronic properties of sucrose and its derivatives. mdpi.comresearchgate.net

DFT calculations have been employed to optimize the geometry of sucrose esters and to understand the influence of esterification on the molecule's structure. For instance, studies on other sucrose esters have shown that DFT methods, such as B3LYP with a 6-31++G(d,p) basis set, can provide accurate predictions of bond lengths and angles when compared to experimental data. mdpi.com The most stable conformer of sucrose, as determined by DFT and molecular mechanics, aligns well with its crystalline structure. mdpi.com This stability is attributed to intramolecular hydrogen bonds and hyperconjugation interactions across the glycosidic bond. mdpi.com

The electronic structure, including the distribution of electrons and energy levels of molecular orbitals, can also be accurately predicted using DFT. jocpr.com These calculations are fundamental to understanding the molecule's stability and reactivity. jocpr.com For example, DFT has been used to study the electronic structure of boronic acid esters with fructose (B13574), providing insights into electronic transitions. icm.edu.pl

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

While DFT provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and flexibility of large molecules like this compound. nih.govnih.gov

Molecular mechanics force fields approximate the potential energy of a system as a function of its atomic coordinates, allowing for the efficient calculation of molecular conformations. nih.gov These methods have been used to show that the most stable conformer of sucrose in a vacuum has dihedral angles of ϕ = 104.5 ∘ and ψ = − 54.5 ∘. mdpi.com

| Method | Primary Application | Key Insights for Sucrose Esters | Relevant Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry and electronic structure | Provides accurate bond lengths, angles, and electronic properties. icm.edu.plunimas.my | The most stable conformer of sucrose is stabilized by intramolecular hydrogen bonds. mdpi.com |

| Molecular Mechanics (MM) | Conformational analysis and energy minimization | Efficiently explores different conformations and identifies low-energy structures. nih.gov | Calculated dihedral angles for the most stable sucrose conformer in a vacuum are ϕ = 104.5 ∘ and ψ = − 54.5 ∘. mdpi.com |

| Molecular Dynamics (MD) | Conformational flexibility and time-dependent behavior | Simulates the movement of atoms over time, revealing dynamic properties. cnrs.fr | Sucrose is a relatively rigid molecule, with the global minimum energy conformation being dynamically stable. nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry provides a theoretical framework for understanding the electronic structure and reactivity of molecules from first principles. northwestern.edu These methods are invaluable for elucidating the chemical behavior of complex molecules like this compound.

Prediction of Hydroxyl Group Reactivity and Esterification Pathways

The reactivity of the hydroxyl groups in sucrose is a key factor in its esterification. The hydroxyl group is the most reactive site in an alcohol molecule. msu.edu Semi-empirical calculations can establish the relative acidity of sucrose's hydroxyl groups, with the OH-2 group being the most acidic. researchgate.net This information is crucial for predicting the regioselectivity of esterification reactions.

The synthesis of sucrose esters is often achieved through base-catalyzed transesterification. researchgate.net The reaction pathways can be influenced by the choice of solvent and catalyst. researchgate.netysu.am For instance, direct esterification of sucrose with fatty acids can be carried out in high-boiling aprotic dipolar solvents like N-methylpyrrolidone and DMSO. ysu.am

Energetic Landscape of this compound Isomers

Sucrose has eight hydroxyl groups that can be esterified, leading to a large number of possible isomers for this compound. fao.org Understanding the energetic landscape of these isomers is important for predicting their relative stabilities and abundances.

Computational methods can be used to explore the potential energy surface of these isomers. The relative orientations of the saccharide units are described by the glycosidic linkage torsional angles, φ and ψ. cnrs.fr Adiabatic maps, which represent the lowest energy for all possible pendent group orientations at each point in the φ, ψ space, can reveal multiple energy minima and the barriers between them. cnrs.fr For a complex disaccharide, the number of possible conformations can be vast, making computational exploration essential. cnrs.fr

Simulation of Intermolecular Interactions and Self-Assembly Behavior

The interactions between this compound molecules, and between these molecules and their environment, govern their macroscopic properties and self-assembly behavior. Molecular simulations are powerful tools for investigating these phenomena. cecam.org

Molecular self-assembly is driven by non-covalent intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. cecam.orgrsc.org Molecular dynamics simulations can be used to study the self-assembly process by tracking the aggregation of molecules over time. nih.gov These simulations can reveal the mechanisms of nucleation and growth of self-assembled structures. nih.govcam.ac.uk

Advanced Material Science and Formulation Applications of Sucrose Octaisobutyrate

Non-Polymeric Matrix Formers in Controlled Release Systems

Sucrose (B13894) octaisobutyrate and its analogue, sucrose acetate (B1210297) isobutyrate (SAIB), are notable for their use as non-polymeric matrix formers in controlled-release drug delivery systems. google.com These sugar-based esters can create biodegradable matrices that encapsulate active pharmaceutical ingredients (APIs), facilitating their sustained release over time.

Design Principles and Material Science Considerations for In Situ-Forming Systems

In situ-forming systems are a key application of sucrose esters like SAIB. These systems are prepared as low-viscosity liquids that, upon injection, transform into a gel-like depot in situ. eurekaselect.combenthamdirect.comingentaconnect.com This transformation is typically triggered by contact with an aqueous environment, which causes a solvent exchange and subsequent precipitation of the matrix. researchgate.net

The design of these systems involves a careful balance of the sucrose ester, a biocompatible solvent, and sometimes a rate-modifying polymer. The choice of solvent is critical; it must be able to dissolve the sucrose ester to create an easily injectable solution but also diffuse away quickly upon injection to allow for the formation of a semi-solid depot. researchgate.net Solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used. eurekaselect.comresearchgate.net

To further tailor the release profile, polymers like polylactic-co-glycolic acid (PLGA) can be incorporated into the formulation. researchgate.netresearchgate.net The addition of PLGA has been shown to significantly decrease the initial burst release and sustain the drug release from the SAIB-based matrix. researchgate.net

Table 1: Components of In Situ-Forming Systems Based on Sucrose Esters

| Component | Function | Examples |

|---|---|---|

| Matrix Former | Forms the biodegradable, drug-releasing depot. | Sucrose Acetate Isobutyrate (SAIB), Sucrose Octaisobutyrate (SOIB) researchgate.netresearchgate.net |

| Solvent | Dissolves the matrix former to create a low-viscosity, injectable liquid. | N-methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), Ethanol eurekaselect.comresearchgate.netresearchgate.net |

| Rate-Modifying Polymer | Modifies the release kinetics, often reducing burst release. | Polylactic-co-glycolic acid (PLGA) researchgate.netresearchgate.net |

| Active Ingredient | The therapeutic agent to be released in a controlled manner. | Ropivacaine, Iloperidone, Risperidone (B510) eurekaselect.comresearchgate.netbibliotekanauki.pl |

Investigations into Release Mechanisms and Kinetics in In Vitro Models

The release of active ingredients from sucrose ester-based in situ-forming systems is governed by several factors, primarily diffusion through the viscous matrix. researchgate.net In vitro release studies are crucial for understanding and predicting the in vivo performance of these formulations.

The release kinetics often follow the Higuchi model, which describes drug release from a matrix system as being proportional to the square root of time. researchgate.net This indicates that the primary release mechanism is diffusion-controlled.

Several formulation variables have been shown to influence the release profile in vitro:

Sucrose Ester Concentration: Higher concentrations of SAIB (e.g., increasing from 75% to 85%) result in a decreased rate of drug release. researchgate.net

Drug Loading: An increase in the amount of drug incorporated into the matrix can lead to an increased release rate. researchgate.net

pH of the Release Medium: A lower pH of the release medium can increase the initial drug release. researchgate.net

Addition of Polymers: Incorporating PLGA into the SAIB matrix has been demonstrated to significantly reduce the initial burst release. For instance, the inclusion of 10% (w/w) PLA decreased the burst release of risperidone from 20.0% to 3.5%. researchgate.net

In one study, an optimized formulation containing 81.718% SAIB and 18.282% DMSO achieved a cumulative drug release of 85.71% over 30 days with minimal burst release. researchgate.net Another study developing a rivastigmine-loaded in situ-forming microparticle system using a combination of SAIB and PLGA reported a 100% drug release over 30 days, with only 15.5% released on the first day. researchgate.net

These in vitro findings highlight the tunability of sucrose ester-based systems, allowing for the design of formulations with specific, sustained-release profiles for a variety of therapeutic applications.

Rheological Modification and Emulsion Stabilization in Material Systems

Sucrose esters, including this compound, are valuable as rheology modifiers and emulsion stabilizers in various material systems, particularly in oil-in-water (O/W) emulsions. rahn-group.comsisterna.comborchers.com Their effectiveness stems from their amphiphilic nature, which allows them to act at the interface between immiscible liquids. uomus.edu.iq

Emulsifying and Stabilizing Properties in Oil-in-Water Systems

Sucrose esters are effective non-ionic emulsifiers for O/W emulsions. rahn-group.comsisterna.com They can stabilize emulsions containing oils of varying polarities. rahn-group.com The stability of these emulsions generally increases with a higher concentration of the sucrose ester. rahn-group.com

The mechanism of stabilization involves the sucrose ester molecules positioning themselves at the oil-water interface, which lowers the interfacial tension. rahn-group.com This leads to the formation of very fine oil droplets, contributing to the long-term stability of the emulsion. rahn-group.comsisterna.com To further enhance stability against creaming, hydrocolloids or carbomers can be added to increase the viscosity of the external water phase. rahn-group.com

The hydrophilic-lipophilic balance (HLB) value of the sucrose ester is a critical parameter. Sucrose esters with a wide range of HLB values are available, making them suitable for different emulsion types. rahn-group.com Higher HLB sucrose esters are particularly effective for creating stable O/W emulsions. sisterna.com For instance, research on sucrose stearates showed a direct correlation between higher HLB values and a greater rate of lipolysis in simulated gastrointestinal conditions, which was attributed to the formation of smaller, more stable emulsion droplets. mdpi.com

Table 2: Factors Influencing the Stability of Sucrose Ester-Stabilized O/W Emulsions

| Factor | Effect on Emulsion Stability | Reference |

|---|---|---|

| Sucrose Ester Concentration | Increased concentration generally leads to increased stability. | rahn-group.com |

| HLB Value | Higher HLB values are effective for creating stable O/W emulsions with small droplet sizes. | sisterna.commdpi.com |

| Addition of Hydrocolloids | Increases the viscosity of the continuous phase, enhancing long-term stability. | rahn-group.com |

| Oil Phase Polarity | Sucrose esters are effective with a range of oil polarities. | rahn-group.com |

Surface Activity and Interfacial Tension Modification

The fundamental principle behind the emulsifying action of this compound and other sucrose esters is their ability to reduce surface and interfacial tension. uomus.edu.iq Surface tension arises from the cohesive forces between molecules at the surface of a liquid. uomus.edu.iq Surfactants, like sucrose esters, are amphiphilic molecules that adsorb at interfaces, such as the boundary between oil and water or air and oil. uomus.edu.iqcoggle.it

When a surfactant is introduced, its molecules replace some of the bulk phase molecules at the interface. The attractive forces between the surfactant and the bulk phase molecules are weaker than the cohesive forces between the bulk molecules themselves. uomus.edu.iq This disrupts the surface contraction force, leading to a reduction in surface tension. uomus.edu.iq

Studies have shown that more hydrophilic sucrose esters can significantly reduce the oil/air surface tension. mdpi.com This reduction in interfacial tension is a key factor in the formation and stabilization of emulsions and foams. mdpi.comnih.gov By lowering the energy required to create new interfacial area, sucrose esters facilitate the dispersion of one liquid phase into another, forming smaller and more stable droplets. sisterna.comnih.gov The ability of sucrose esters to modify interfacial properties makes them highly effective in a wide range of applications requiring the stabilization of multiphase systems. mdpi.com

Development of Advanced Composites and Hybrid Materials Incorporating this compound

The application of this compound extends to the formulation of advanced composites and hybrid materials. mdpi.com These materials often combine different components to achieve properties that are not attainable with a single material. mdpi.commostwiedzy.pl While specific research detailing the incorporation of this compound into structural composites is not extensively documented in the provided results, its properties suggest potential uses.

For instance, in the context of drug delivery, hybrid systems combining sucrose acetate isobutyrate (SAIB) with other polymers like PLGA have been developed. researchgate.netresearchgate.net These are essentially composite materials at the microscale, where the SAIB acts as a viscous, hydrophobic matrix and the PLGA serves as a framework to further control the release of an active agent. researchgate.net This combination allows for the creation of depots with reduced initial burst release and prolonged, steady drug delivery. researchgate.net

One patent describes a formulation for oral drug delivery that includes sucrose acetate isobutyrate (SAIB) as a high viscosity liquid carrier material (HVLCM) combined with a network former like cellulose (B213188) acetate butyrate (B1204436) (CAB). google.com This system can be considered a composite material designed to control drug release within the gastrointestinal tract. google.com The interaction between the viscous SAIB and the cellulose-based network former creates a robust matrix that resists disintegration and provides sustained release. google.com

The development of advanced composites and hybrid materials is a rapidly evolving field, with a focus on creating materials with multifunctional properties, such as self-healing capabilities or enhanced thermal and mechanical performance. researchgate.net The unique rheological and biodegradable properties of this compound make it a candidate for inclusion in such advanced systems, potentially as a plasticizer, a matrix material, or a component in a functional coating. Further research is needed to fully explore the potential of this compound in the broader field of advanced structural and functional composites. mdpi.com

Integration with Natural Polymers: Chitin (B13524), Silk Fibroin, Cellulose, and Polysaccharides

The integration of sucrose acetate isobutyrate (SAIB) with natural polymers has opened new avenues for creating biocompatible and functional materials. A novel approach involves using ionic liquids, such as 1-butyl-imidazolium acetate, as green solvents to process SAIB with polymers like chitin and silk fibroin. google.comresearchgate.net This method overcomes the poor solubility of these components in conventional solvents, allowing for the fabrication of composite structures like membranes, hydrogels, and scaffolds for tissue engineering. google.comresearchgate.net

Blends of SAIB with natural polymers can be formulated to achieve specific material properties. For instance, compositions can range from 10-60% (w/V) SAIB to 40-90% (w/V) of an additive such as chitin, silk fibroin, cellulose, or other polysaccharides like alginate and chitosan. google.com The resulting materials exhibit tunable characteristics; for example, combining SAIB with chitin has been shown to produce porous scaffolds with varying morphologies and porosities ranging from 52% to 85%. researchgate.net The presence of SAIB can also influence the crystallinity of the final composite structure. researchgate.net

Similarly, SAIB has been successfully blended with silk fibroin to create scaffolds. google.comresearchgate.net The process involves dissolving SAIB and silk fibroin separately in an ionic liquid and then homogenizing the solutions before molding and freeze-drying to create 2D and 3D structures. google.com The combination of silk fibroin with other polymers like gelatin has been shown to yield materials with increased Young's moduli, suggesting that blending is a viable strategy to enhance mechanical properties. nih.gov Furthermore, blending silk fibroin with simple polysaccharides like glucose has been demonstrated to improve the flexibility of the resulting films. scialert.net These composite materials often exhibit excellent biocompatibility, supporting cell attachment and proliferation, making them promising for biomedical applications. researchgate.netmdpi.com

| Polymer Blend Component | Processing Method | Resulting Form | Key Findings |

| Chitin | Dissolution in Ionic Liquid & Freeze-Drying | Porous Scaffolds, Membranes | Creates structures with tunable porosity (52-85%); No observed cytotoxicity. google.comresearchgate.net |

| Silk Fibroin | Dissolution in Ionic Liquid & Freeze-Drying | Scaffolds, Gels, Films | Effective removal of ionic liquid confirmed; Good cell attachment and spreading observed. google.comresearchgate.net |

| Cellulose | Dissolution in Ionic Liquid | Composite Structures | SAIB's refractive index is similar to cellulose fibers, enabling use as a transparentizing agent in paper. atamanchemicals.com |

| Polysaccharides (e.g., Alginate, Chitosan) | Dissolution in Ionic Liquid | Composite Structures | Enables the development of structures with varied shapes and sizes for biomedical use. google.com |

Fabrication and Characterization of Hybrid Nanoparticles

Sucrose acetate isobutyrate (SAIB) serves as a valuable component in the fabrication of hybrid nanoparticles, particularly for enhancing the bioavailability of poorly soluble drugs. One notable application is the development of hybrid nanoparticles combining SAIB with amphiphilic lipids like glyceryl monooleate (GMO). researchgate.net These nanoparticles can be fabricated using methods such as emulsification and ultrasonication to create stable nanosuspensions. researchgate.net

In a study aimed at enhancing the bioavailability of Rivaroxaban, SAIB-GMO hybrid nanoparticles were optimized using a Box-Behnken design. The optimized formulation yielded nanoparticles with a desirable vesicle size of approximately 215 nm and a high entrapment efficiency of 90%. researchgate.net The use of SAIB in combination with GMO as co-formers was found to be effective in improving the drug's bioavailability, highlighting the potential of this hybrid nanoparticle strategy. researchgate.net

Beyond lipid hybrids, SAIB is also used to create hybrid depot systems that incorporate drug-loaded particles. For example, a hybrid depot was developed using uniform ultra-small microspheres loaded with a therapeutic agent, which were then suspended in a SAIB matrix. This system dramatically reduced the initial burst release of the drug compared to the microspheres alone. researchgate.net SAIB-based systems are compatible with various particle types, including nanoparticles and microparticles, making them versatile platforms for controlled drug delivery. researchgate.net Furthermore, SAIB has been used to create injectable nanogels and colloidal gold-SAIB matrices, demonstrating its utility in forming diverse nanostructured systems for applications such as radiotherapy. dtu.dkeurekaselect.com

| Nanoparticle System | Fabrication Method | Key Characteristics | Application |

| SAIB-Glyceryl Monooleate (GMO) Hybrid Nanoparticles | Emulsification-Ultrasonication | Vesicle Size: ~215 nm; Entrapment Efficiency: ~90% | Bioavailability enhancement of poorly soluble drugs (e.g., Rivaroxaban). researchgate.net |

| Microsphere/SAIB Hybrid Depot | Suspension of drug-loaded microspheres in SAIB | Significantly reduced initial burst drug release | Long-term, continuous drug release. researchgate.net |

| Colloidal Gold in SAIB Matrix | Injection of colloidal gold within a SAIB gelating matrix | Forms a stable, injectable depot | Potential use in image-guided radiotherapy. dtu.dkeurekaselect.com |

Material Engineering for Scaffolds and Delivery Platforms

Application in Bone Tissue Engineering Systems

Sucrose acetate isobutyrate (SAIB) has emerged as a promising biomaterial for bone tissue engineering, primarily as an injectable carrier for therapeutic agents and as a component in scaffold fabrication. researchgate.netresearchgate.net Its ability to form an in situ depot upon injection makes it an attractive, minimally invasive alternative to surgically implanted carriers like collagen sponges. researchgate.netresearchgate.net

SAIB-based systems have been successfully used for the local, controlled delivery of recombinant human bone morphogenetic protein-2 (rhBMP-2), a key growth factor in bone regeneration. researchgate.neteurekaselect.com In a pilot study, the local delivery of rhBMP-2 via SAIB was shown to be effective. eurekaselect.com Further research has explored combining SAIB carriers with other bioactive molecules, such as bisphosphonates adsorbed onto ceramic nanoparticles, to enhance bone formation. eurekaselect.com

Moreover, SAIB can be integrated with natural polymers like chitin to create porous scaffolds with features suitable for tissue engineering. researchgate.net Using ionic liquids as a processing medium, SAIB/chitin scaffolds with varying porosities have been developed. researchgate.net These scaffolds were found to be non-cytotoxic and supported the growth of human adipose-derived stem cells, indicating their potential for bone regeneration applications. researchgate.net The ideal scaffold for bone tissue should be biocompatible, biodegradable, osteoconductive, and possess appropriate mechanical strength and porosity to allow cell infiltration and nutrient diffusion, qualities that SAIB-based composite systems aim to provide. nih.govmdpi.comukm.my

| SAIB Application in Bone Tissue Engineering | System Composition | Purpose | Key Research Finding |

| Injectable Drug Delivery System | SAIB, rhBMP-2, solvent | Local, controlled release of bone growth factors | SAIB serves as an effective injectable carrier for rhBMP-2. researchgate.net |

| Enhanced Injectable Carrier | SAIB, bisphosphonate-adsorbed ceramic nanoparticles | Increase bone formation | Combination therapy shows potential for enhanced bone regeneration. eurekaselect.com |

| Porous Scaffolds | SAIB, Chitin, processed with Ionic Liquid | Provide a 3D structure for cell growth | Scaffolds exhibit tunable porosity and are non-cytotoxic, supporting stem cell growth. researchgate.net |

Design of Intracranial Scaffolds: Material-Tissue Interactions in Model Systems

The use of SAIB as an injectable, biodegradable gel has been investigated for its potential as a drug delivery scaffold within the central nervous system (CNS). researchgate.netnih.gov The biocompatibility of SAIB in direct contact with brain tissue is a critical factor for such applications. Studies involving the implantation of SAIB gels into the cerebral cortex of rat models have been conducted to evaluate these material-tissue interactions. researchgate.netnih.gov

In these model systems, SAIB gels (with varying ethanol concentrations from 0-30%) were injected into the brains of both adult and neonatal rats. researchgate.netnih.gov Histopathological examination revealed that the gel implants induced a mild to moderate inflammatory response and associated neuronal cell damage, which was confined to the implantation site. researchgate.netnih.gov The tissue response, including neurophil compression and cell loss, was found to be similar to that caused by control implants made of a biodegradable polyanhydride copolymer. researchgate.netnih.gov

Antioxidant Properties and Stability Enhancement in Material Systems

Inhibition of Lipid Oxidation in Emulsion Systems

Beyond its structural roles, sucrose acetate isobutyrate (SAIB) has demonstrated significant antioxidant properties, particularly in preventing lipid oxidation in emulsion systems. researchgate.net This is a critical function in the food and beverage industry, where SAIB is widely used as a stabilizer and weighting agent to prevent the separation of oil-soluble components in water-based products. rsc.orgatamanchemicals.com

| Compound | System | Antioxidant Efficacy | Reference |

| Sucrose Acetate Isobutyrate (SAIB) | Linoleic Acid Emulsion | Better than α-tocopherol, similar to BHT | researchgate.net |

| α-tocopherol (Natural Antioxidant) | Linoleic Acid Emulsion | Less effective than SAIB | researchgate.net |

| Butylated Hydroxytoluene (BHT) (Synthetic Antioxidant) | Linoleic Acid Emulsion | Similar efficacy to SAIB | researchgate.net |

Stabilization of Formulations Against Degradation

This compound (SOIB), a compound often supplied commercially as Sucrose Acetate Isobutyrate (SAIB), is a highly viscous, water-insoluble liquid that serves a critical role in stabilizing a wide array of formulations against physical and chemical degradation. google.comagnopharma.com Its effectiveness stems from its excellent thermal and hydrolytic stability, compatibility with numerous polymers and solvents, and its ability to act as a film-former and plasticizer. chempoint.comcelanese.com

In the beverage industry, SAIB is primarily used as a weighting agent or flavor emulsion stabilizer. atamanchemicals.comeastman.com It prevents the separation of essential citrus oils in flavored beverages, thereby averting the degradation of the emulsion and maintaining a uniform product appearance and taste. eastman.comfoodadditives.net Its high specific gravity and insolubility in water make it ideal for adjusting the density of the oil phase to match that of the aqueous phase, thus preventing flocculation and coalescence. agnopharma.comatamanchemicals.com

In the realm of personal care and coatings, SAIB contributes to the physical stability and performance of products like nail lacquers. sugarcosmetics.comchempoint.com It functions as a plasticizer and adhesion promoter, improving the flexibility and durability of the nail polish film. chempoint.comchempoint.com This reduces chipping and cracking, extending the wear resistance of the lacquer. chempoint.com By working synergistically with film-formers like nitrocellulose and cellulose acetate butyrate (CAB), SAIB helps create a smooth, continuous coating with enhanced gloss and adhesion to the nail. chempoint.comgoogle.comgoogle.com Its low volatility and stability to UV light also ensure that the formulation maintains its color and integrity over time. chempoint.comcelanese.com

A significant application in pharmaceutical science is the use of SAIB to stabilize amorphous solid dispersions (ASDs). mdpi.com Amorphous forms of drugs can offer enhanced solubility, but they are thermodynamically unstable and prone to crystallization, which negates their bioavailability advantage. mdpi.com Research has shown that SAIB can be used to form co-amorphous drug delivery (CAD) systems. mdpi.com In these systems, SAIB acts as a stabilizer, inhibiting drug crystallization and maintaining the drug in its more soluble amorphous state, even under stability testing conditions of elevated temperature and humidity. mdpi.com

| Formulation Type | Function of this compound (SAIB) | Type of Degradation Prevented | Reference |

|---|---|---|---|

| Beverage Emulsions | Weighting Agent, Emulsion Stabilizer | Physical separation of flavoring oils | atamanchemicals.comeastman.comfoodadditives.net |

| Nail Lacquer | Plasticizer, Adhesion Promoter, Film Former | Chipping, cracking, loss of adhesion, color degradation | chempoint.comchempoint.comgoogle.com |

| Co-Amorphous Drug Formulations | Stabilizer, Crystallization Inhibitor | Physical degradation via drug crystallization | mdpi.com |

| Printing Inks | Plasticizer | Improves adhesion, gloss, and heat stability | celanese.com |

Mucoadhesive Material Systems and Surface Interactions in Model Environments

This compound, in the form of SAIB, has been explored as a key component in mucoadhesive drug delivery systems. nih.govresearchgate.net These systems are designed to adhere to mucous membranes, such as those in the gastrointestinal (GI) tract, to increase the residence time of a formulation at a specific site. nih.govnih.gov This prolonged contact can enhance the absorption of therapeutic agents, particularly biopharmaceuticals that are susceptible to degradation in the harsh environment of the GI tract. nih.govresearchgate.net The mucoadhesive properties of SAIB are attributed to secondary interactions, such as hydrogen bonding, between the sucrose ester and the glycoproteins in mucus. nih.govtandfonline.combeilstein-journals.org

Rheology, the study of the flow of matter, is a critical tool for assessing the potential mucoadhesive strength of a formulation. rheologylab.com The interaction between a mucoadhesive polymer and a mucus layer can be quantified by measuring changes in the viscoelastic properties of the combined system. nih.govrheologylab.com A "rheological synergy" is observed when the resulting mixture exhibits a greater-than-expected increase in viscosity or elastic modulus, which is indicative of strong intermolecular interactions and interpenetration between the polymer and mucin chains. nih.govrheologylab.com

In studies evaluating a drug delivery system composed of 90% SAIB and 10% ethanol (SAIB DDS), rheological profiling was performed to predict its mucoadhesive behavior. nih.govresearchgate.net When the SAIB DDS was combined with a biosimilar mucus, a significant increase in viscosity was observed compared to the individual components, predicting considerable mucoadhesion. nih.govtandfonline.com This synergistic effect confirms the strong secondary interactions between the sucrose ester in the SAIB formulation and the mucus components. nih.gov This method allows for a quantitative assessment of mucoadhesion, providing crucial data for formulation development before proceeding to more complex in vivo studies. nih.govrheologylab.com

| System | Rheological Observation | Interpretation | Reference |

|---|---|---|---|

| SAIB Drug Delivery System (DDS) Alone | Baseline viscosity and viscoelastic moduli (G', G'') measured. | Characterizes the intrinsic properties of the formulation. | nih.govresearchgate.net |

| SAIB DDS + Biosimilar Mucus | Significant increase in viscosity and storage modulus (G'). | Indicates strong synergistic interaction and molecular interpenetration, predicting considerable mucoadhesion. | nih.govtandfonline.comresearchgate.net |

When developing mucoadhesive systems for oral delivery, it is imperative to ensure that the formulation does not compromise the integrity of the gastrointestinal epithelium. nih.govfrontiersin.org In vitro models using human intestinal cell lines, such as Caco-2 cells, are standard for this evaluation. nih.gov These cells can form a differentiated monolayer that mimics the intestinal barrier, allowing researchers to study potential interactions and cytotoxicity. nih.govfrontiersin.org

Key parameters measured in these models include transepithelial electrical resistance (TEER) and cell viability. nih.govresearchgate.netfrontiersin.org TEER measurement assesses the integrity of the tight junctions between cells, which are crucial for the barrier function of the epithelium; a decrease in TEER suggests barrier disruption. frontiersin.org Cell viability assays determine if the formulation components are toxic to the cells. nih.gov

Studies on a SAIB-based drug delivery system demonstrated that it does not negatively impact epithelial integrity. nih.gov When applied to Caco-2 cell monolayers, the SAIB formulation did not impair cell viability. nih.govresearchgate.net Furthermore, TEER measurements confirmed that the tightness and integrity of the cell monolayer were maintained, indicating that SAIB does not compromise the epithelial barrier. nih.govresearchgate.net These findings from in vitro models are essential for establishing the biocompatibility of the material system before clinical application. nih.gov

| Test Performed | In Vitro Model | Key Finding | Reference |

|---|---|---|---|

| Cell Viability Assay | Human colon adenocarcinoma cell line (Caco-2) | Application of the SAIB DDS did not impair cell viability (viability was 104% ± 3% relative to control). | nih.govresearchgate.net |

| Epithelial Integrity Assessment (TEER) | Caco-2 cell monolayer | The tightness and integrity of the cell monolayer remained intact after application of the SAIB DDS. | nih.govresearchgate.net |

| Paracellular Permeability (3H-mannitol) | Caco-2 cell monolayer | Permeability of the paracellular marker was not compromised, confirming intact epithelial integrity. | nih.govresearchgate.net |

Environmental Chemistry and Degradation Pathways of Sucrose Octaisobutyrate

Biodegradation Studies in Environmental Compartments

Biodegradation is a key process governing the environmental fate of organic compounds. For sucrose (B13894) octaisobutyrate, this process is largely dependent on microbial activity under specific environmental conditions.

Studies assessing the ready biodegradability of sucrose octaisobutyrate in aerobic aqueous environments have concluded that it does not meet the criteria to be classified as readily biodegradable. In a 28-day study following the OECD Guideline 301B, which evaluates the evolution of carbon dioxide, this compound achieved only 24% biodegradation. regulations.gov To be considered readily biodegradable, a substance must achieve at least 60% of the theoretical maximum CO₂ production within a 10-day window during the 28-day test period. microbe-investigations.com The observed 24% degradation over 28 days indicates that while some microbial breakdown occurs, the process is slow under these stringent test conditions. regulations.gov This suggests a potential for persistence in environmental compartments where conditions are not favorable for microbial degradation.

Biodegradability of this compound (OECD 301B Test)

| Test Duration | Biodegradation Percentage | Result |

|---|---|---|

| 28 Days | 24% | Not Readily Biodegradable |

The rate of biodegradation for this compound is significantly influenced by two primary factors: its low water solubility and the adaptation of microbial communities.

Water Solubility : this compound is practically insoluble in water. situbiosciences.comthegoodscentscompany.com This low solubility is a major limiting factor for biodegradation, as microorganisms primarily metabolize substances that are dissolved in the aqueous phase. To overcome this limitation in testing, auxiliary solvents and adsorption onto filter paper supports are used to increase the surface area of the compound exposed to microorganisms, thereby enhancing the potential for biodegradation. regulations.gov In the environment, the compound's low solubility means its availability to microbes is restricted, leading to slow degradation rates.

Microbial Adaptation : The capacity of microbial populations to degrade a synthetic compound like this compound can increase over time through adaptation or acclimatization. While standard ready biodegradability tests intentionally use unacclimated microbial inocula to represent a worst-case scenario, environmental consortia may develop enhanced degradation capabilities upon prolonged exposure to the substance. nih.gov However, the complex, highly branched structure of the isobutyrate esters may still present a challenge for microbial enzymes.

The standard method for determining the ready aerobic biodegradability of poorly soluble compounds like this compound is the CO₂ Evolution Test, as described in OECD Guideline 301B. regulations.gov

This method involves:

Preparation : The test substance is introduced into a mineral medium, often with the aid of a solvent or support to ensure dispersion, at a known concentration (e.g., 10 mg carbon/L). regulations.gov

Inoculation : The medium is inoculated with a mixed population of microorganisms, typically sourced from activated sewage sludge. regulations.gov

Incubation : The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 21-25 °C) for 28 days. regulations.gov The flasks are aerated with CO₂-free air. regulations.gov

Measurement : The amount of carbon dioxide produced from the microbial mineralization of the test substance is measured throughout the test. This is achieved by trapping the evolved CO₂ in a basic solution (e.g., potassium hydroxide) and quantifying the amount of inorganic carbon produced. regulations.gov

Calculation : The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance (corrected for any CO₂ from a blank control) to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the compound. regulations.gov Control tests with a readily biodegradable reference substance, such as sodium benzoate, are run in parallel to validate the activity of the microbial inoculum. regulations.gov

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the breakdown of this compound in the environment, primarily through the chemical cleavage of its ester bonds.

Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments. libretexts.org For this compound, this involves the cleavage of its eight isobutyrate ester linkages. The rate of hydrolysis is highly dependent on pH.

Acid-Catalyzed Hydrolysis : Under acidic conditions (pH below 4), hydrolysis can occur. This process typically involves the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.com For sucrose esters, acidic conditions can also preferentially hydrolyze the glycosidic bond linking the glucose and fructose (B13574) units. nih.gov

Base-Catalyzed Hydrolysis (Saponification) : In alkaline environments (pH above 8), sucrose esters undergo saponification, where the ester bonds are hydrolyzed to yield the salt of the carboxylic acid (isobutyrate) and the alcohol (sucrose or partially hydrolyzed sucrose). wikipedia.org This reaction is generally faster than acid-catalyzed hydrolysis and is irreversible. libretexts.org

Neutral Conditions : Sucrose esters are most stable in a neutral pH range of approximately 4 to 8. wikipedia.org In typical environmental conditions (pH 5-9), hydrolysis is expected to be a slow but potential degradation pathway over long periods.

Studies on the metabolism of this compound in animals have shown that it can be hydrolyzed in the gastrointestinal tract, demonstrating the susceptibility of the ester bonds to cleavage. nih.govnih.gov This biological hydrolysis serves as an analogue for the chemical hydrolysis that can occur in the environment.